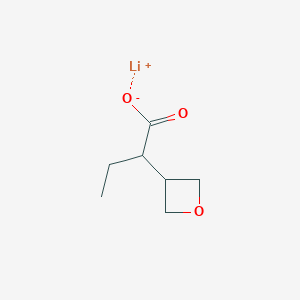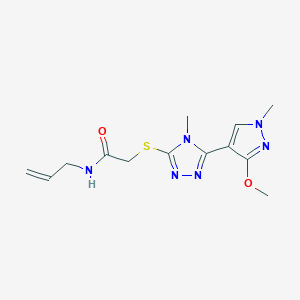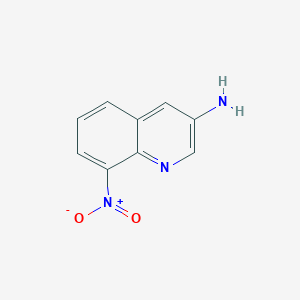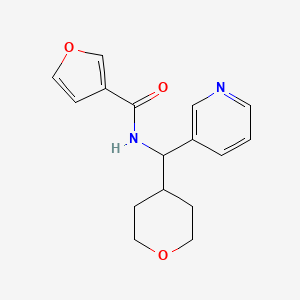![molecular formula C21H15F3N4O5 B2927665 1-[[4-[2-Nitro-4-(trifluoromethyl)phenoxy]benzoyl]amino]-3-phenylurea CAS No. 1020252-70-3](/img/structure/B2927665.png)
1-[[4-[2-Nitro-4-(trifluoromethyl)phenoxy]benzoyl]amino]-3-phenylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthesis and Characterization
The chemical compound is related to the broader class of compounds known as benzoylthiourea derivatives, which have been synthesized and characterized for various applications in scientific research. For example, a study focused on the synthesis of substituted benzoylthiourea derivatives, including those with phenolic groups, to elucidate their molecular structures through spectroscopic techniques such as FT-IR, UV–Vis, 1H and 13C NMR. These compounds were crystallized in different crystal systems, and their molecular configurations were determined, highlighting the importance of these compounds in the field of molecular chemistry and material science (Abosadiya, Anouar, & Yamin, 2019).
Antimicrobial Properties
Another significant area of research for benzoylthiourea derivatives involves investigating their antimicrobial properties. New acylthiourea derivatives have been tested for their activity against various bacterial and fungal strains, showing effectiveness at low concentrations. The structure-activity relationship of these compounds indicates that the type, number, and position of substituents on the phenyl group attached to the thiourea nitrogen significantly influence their antimicrobial efficacy. This suggests potential applications in developing new antimicrobial agents (Limban et al., 2011).
Polymer Synthesis and Properties
Research also extends to the synthesis and characterization of polymers based on thiourea derivatives. One study describes the synthesis of UV cross-linkable polymers derived from triazine and characterized by IR and NMR techniques. The photocrosslinking property of these polymers indicates their potential for applications requiring enhanced thermal stability and specific mechanical properties, highlighting the versatility of thiourea derivatives in polymer science (Suresh et al., 2016).
Enantioselective Synthesis
Furthermore, thiourea derivatives have been used as catalysts in enantioselective synthesis, demonstrating their utility in organic chemistry for the production of chiral compounds. One example is their use in the Michael reaction of 1,3-dicarbonyl compounds to nitroolefins, where a bifunctional thiourea catalyst facilitated the reaction with high enantio- and diastereoselectivity. This application is crucial for the synthesis of compounds with specific stereochemistry, which is vital in the pharmaceutical industry (Okino et al., 2005).
Propriétés
IUPAC Name |
1-[[4-[2-nitro-4-(trifluoromethyl)phenoxy]benzoyl]amino]-3-phenylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15F3N4O5/c22-21(23,24)14-8-11-18(17(12-14)28(31)32)33-16-9-6-13(7-10-16)19(29)26-27-20(30)25-15-4-2-1-3-5-15/h1-12H,(H,26,29)(H2,25,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKHOJIBBLZSMCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NNC(=O)C2=CC=C(C=C2)OC3=C(C=C(C=C3)C(F)(F)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15F3N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Chlorophenyl [2-(2-pyridinyl)-6-(1-pyrrolidinyl)-4-pyrimidinyl]methyl sulfoxide](/img/structure/B2927582.png)

![1-Hydroxy-3-methyl-2-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2927587.png)
![7-Ethyl-3,4,9-trimethyl-1-prop-2-enyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2927588.png)

![5-[(2,5-Dichlorophenoxy)methyl]-2-furohydrazide](/img/structure/B2927590.png)

![Ethyl 2-{[(2,5-dichlorophenyl)sulfonyl]anilino}acetate](/img/structure/B2927594.png)

![2-oxo-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}imidazolidine-1-carboxamide](/img/structure/B2927598.png)
![7-(2,5-dimethoxyphenyl)-2-(2-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2927600.png)
![6-Fluoro-3-(4-fluorobenzenesulfonyl)-1-[(3-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2927601.png)
![7-benzyl-N-(2,5-dimethoxyphenyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2927603.png)
